ERK1/2 Inhibitor Development: Research has shown that (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994) acts as an orally bioavailable small molecule inhibitor selective for ERK1/2 kinase activity. ERK1/2 represents an essential node within the RAS/RAF/MEK/ERK signaling cascade, frequently activated in cancers by oncogenic mutations. GDC-0994 holds promise as a potential therapeutic for targeting this pathway and combating cancers. []
PPARα Agonist Discovery: Studies led to the discovery of 2-((3-((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methoxy)benzyl)(methoxycarbonyl)amino)acetic acid (BMS-687453), a potent and selective peroxisome proliferator activated receptor (PPAR) alpha agonist. This compound showed efficacy in preclinical studies for treating atherosclerosis and dyslipidemia, highlighting the potential of molecules containing the 2-Amino-2-(3-chloro-2-fluorophenyl)acetic acid pharmacophore for addressing metabolic disorders. []
NMDA Receptor Antagonist Design: Research focusing on excitatory amino acid receptor antagonists investigated (RS)-2-amino-2-(5-tert-butyl-3-hydroxyisoxazol-4-yl)acetic acid (ATAA). This molecule exhibits antagonist activity at N-methyl-D-aspartic acid (NMDA) and (RS)-2-amino-3-(3-hydroxy-5-methylisoxazol-4-yl)propionic acid (AMPA) receptors. Notably, resolving ATAA into its enantiomers revealed that the NMDA and AMPA antagonist effects reside exclusively in the (R)-enantiomer. This finding underscores the importance of stereochemistry in drug design and the potential of 2-Amino-2-(3-chloro-2-fluorophenyl)acetic acid derivatives for influencing neurotransmission. []
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2